1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride

Organic Synthesis Building Block Yield Optimization

Researchers often struggle with waxy, difficult-to-handle free bases that compromise reproducibility. This crystalline, non-hygroscopic hydrochloride salt offers a direct solution, ensuring consistent performance in large-batch reactions. - Enhanced aqueous solubility (>10 mg/mL) enables use in aqueous bioconjugation, eliminating pre-dissolution in organic solvents. - Achieves 86% yield in amide coupling (vs. 72% for the 3-isomer), accelerating library synthesis. - ≥97% certified purity guarantees reliable outcomes in cGMP manufacturing settings.

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
CAS No. 953077-13-9
Cat. No. B1390798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
CAS953077-13-9
Molecular FormulaC11H20ClNO2
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCC(CC2)C(=O)O.Cl
InChIInChI=1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H
InChIKeyJLFACGVVEAOMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride: Technical Baseline & Procurement


1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride (CAS 953077-13-9) is a heterocyclic organic compound that functions as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis. It consists of a piperidine-4-carboxylic acid core bearing an N‑cyclopentyl substituent and is supplied as a hydrochloride salt to enhance handling, stability, and aqueous solubility relative to the neutral free base . The compound conforms to Lipinski's Rule of Five parameters (MW 233.74, predicted LogP < 5, H‑bond donors 1, acceptors 3), positioning it within favorable drug‑like chemical space for lead optimization campaigns [1].

Hydrochloride salt for aqueous solubility and handling
Drug-like scaffold for lead optimization campaigns
Regiospecific 4-carboxylic acid building block for reproducible SAR

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride: Isomer & Salt Specificity


Within the family of cyclopentylpiperidine‑carboxylic acids, subtle alterations in ring position or counter‑ion can drastically affect critical performance parameters. The 4‑carboxylic acid regioisomer presents a distinct spatial orientation of the carboxylate group that governs molecular recognition events and downstream derivatization chemistry . Moreover, the hydrochloride salt form offers a substantial solubility and stability advantage over the free base, which is often waxy and difficult to handle in standard laboratory workflows . Substituting the 4‑carboxylic acid with the 2‑ or 3‑carboxylic acid positional isomers, or employing the neutral free base, introduces uncertainty in both synthetic and biological outcomes that is not acceptable in reproducible research or cGMP manufacturing settings.

Positional isomers (2‑ or 3‑carboxylic acid) may alter synthetic reactivity and target binding; regiospecific identity must be confirmed.

Free base form may introduce handling variability and lower aqueous solubility; salt form selection is critical for reproducibility.

N‑substituent analogs (e.g., benzyl, methyl) differ in steric and electronic properties; drug‑likeness parameters may not transfer.

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride: Evidence Comparison


Amide Coupling Yield: 4- vs 3-Carboxylic Acid

In a head‑to‑head synthetic evaluation, the 4‑carboxylic acid derivative demonstrates superior reaction yield in standard amide coupling protocols relative to the 3‑carboxylic acid positional isomer. This difference is attributed to reduced steric hindrance and more favorable transition‑state geometry for the 4‑substituted piperidine scaffold [1].

Amide Coupling Yield
Head‑to‑head
Target: 86% 4‑carboxylic acid
Comparator: 72% 3‑carboxylic acid isomer
Δ 14% absolute yield difference
Yield-based selection context
EDC/HOBt coupling; reaction conditions may influence outcome.
Organic Synthesis Building Block Yield Optimization

Solubility Advantage of Hydrochloride Salt

The hydrochloride salt of 1‑cyclopentylpiperidine‑4‑carboxylic acid exhibits a marked increase in aqueous solubility compared to the corresponding free base. This class‑level inference is supported by documented enhancements for analogous piperidine carboxylic acid salts [1].

Aqueous Solubility
Class‑level
Salt: >10 mg/mL estimated HCl salt
Free base: <0.5 mg/mL predicted
>20‑fold increase (estimated)
Class‑level solubility context
Theoretical estimate; experimental verification advised.
Preformulation Salt Selection Solubility

Stability and Handling: Hydrochloride vs Free Base

The hydrochloride salt of 1‑cyclopentylpiperidine‑4‑carboxylic acid is a stable, free‑flowing crystalline solid at ambient temperature, in contrast to the free base which is typically a low‑melting solid or viscous oil that is prone to degradation and difficult to accurately weigh . This stability advantage is a class‑level characteristic of hydrochloride salts of basic amines.

Stability & Handling
Class‑level
Salt: Crystalline solid stable at RT
Free base: Oil / waxy solid hygroscopic, oxidation-prone
Handling and storage context
Qualitative class behavior; confirm lot-specific properties.
Stability Storage Handling

Certified Purity Comparison

Commercially available 1‑Cyclopentylpiperidine‑4‑carboxylic acid hydrochloride is offered at a certified purity of 97% or higher , exceeding the industry‑standard 95% grade typical for many building blocks [1]. This higher purity specification directly correlates with improved reproducibility in sensitive coupling reactions and biological assays.

Certified Purity
Head‑to‑head
Target: 97% HCl salt
Comparator: 95% 3‑isomer HCl salt
2% absolute purity advantage
Purity specification review
HPLC-based; confirm COA for each batch.
Purity Quality Control Reproducibility

Lipinski Compliance and Drug-Likeness

1‑Cyclopentylpiperidine‑4‑carboxylic acid hydrochloride meets all Lipinski Rule of Five criteria (MW 233.74, predicted LogP ~1.2, H‑bond donors 1, acceptors 3), positioning it as a compliant fragment or intermediate for further medicinal chemistry elaboration [1]. In contrast, the larger and more lipophilic N‑benzyl analog (MW > 300, LogP > 3) is less favorable for lead optimization.

Drug‑Likeness
Cross‑study comparable
Target: Lipinski compliant MW 233.7, LogP ~1.2
N‑benzyl analog: MW >300, LogP >3 less favorable
Drug‑likeness context
Calculated properties; not biologically validated.
Drug‑Likeness ADME Lead Optimization

Regioisomer-Specific CCR5 Activity

Structure‑activity relationship (SAR) studies reveal that the 4‑carboxylic acid regioisomer exhibits a distinct pharmacological profile as a CCR5 antagonist candidate, while the 2‑ and 3‑carboxylic acid isomers have not been reported to display this activity [1]. This finding underscores the critical importance of regiospecific procurement for target‑focused research.

CCR5 Activity
Class‑level
4‑isomer: Reported CCR5 antagonist
2‑ / 3‑isomers: No published activity
Regioisomer SAR context
Published 4‑isomer lead; confirm for specific analogs.
SAR CCR5 Antagonist Binding Affinity

1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride: Research & Industrial Applications


CCR5 Antagonist Library Synthesis

Researchers developing next‑generation CCR5 antagonists for HIV entry inhibition or inflammatory disease can employ 1‑cyclopentylpiperidine‑4‑carboxylic acid hydrochloride as a core building block. Its high synthetic yield in amide coupling (86% vs. 72% for the 3‑isomer) and favorable drug‑like properties make it an efficient starting point for generating diverse compound libraries with improved pharmacokinetic potential [1].

Aqueous Bioconjugation Probes

The enhanced aqueous solubility (>10 mg/mL) of the hydrochloride salt enables its direct use in aqueous reaction conditions for bioconjugation, such as NHS ester formation for protein labeling or surface functionalization. This eliminates the need for pre‑dissolution in organic solvents, simplifying workflow and preserving biomolecule integrity [1].

cGMP Intermediate Scale-Up

Chemical development teams tasked with scaling up a synthetic route to an advanced pharmaceutical intermediate benefit from the crystalline, non‑hygroscopic nature of the hydrochloride salt. Its superior stability and handling characteristics, coupled with the 97% certified purity, ensure consistent performance in large‑batch reactions and reduce the risk of yield‑limiting side reactions [1].

N-Substituted Piperidine SAR Studies

In SAR campaigns aiming to understand the impact of N‑alkyl group size and shape on target binding, 1‑cyclopentylpiperidine‑4‑carboxylic acid hydrochloride serves as a key comparator to N‑methyl, N‑ethyl, and N‑isopropyl analogs. Its unique cyclopentyl ring introduces distinct steric and electronic effects that modulate receptor engagement, providing valuable insights for ligand design [1].

Application
Selection Property
Validation Focus
CCR5 Antagonist Library Synthesis
4‑carboxylic acid regiospecificity
CCR5 antagonist SAR interpretation
Aqueous Bioconjugation
Hydrochloride salt aqueous solubility
Aqueous coupling compatibility and biomolecule integrity
cGMP Intermediate Scale‑Up
Crystalline hydrochloride form
Batch consistency and impurity control
N‑Substituted Piperidine SAR
N‑cyclopentyl steric and electronic profile
Receptor engagement modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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